![molecular formula C13H12BFO3 B581747 (5-(Benzyloxy)-2-fluorophenyl)boronic acid CAS No. 1217500-68-9](/img/structure/B581747.png)
(5-(Benzyloxy)-2-fluorophenyl)boronic acid
Overview
Description
“(5-(Benzyloxy)-2-fluorophenyl)boronic acid” is a type of organoboron compound. It is a relatively stable, readily prepared, and generally environmentally benign reagent . It is used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Synthesis Analysis
The synthesis of boronic acids often involves the interaction between amines/carboxylic acids and borinic acids . The reaction of the Grignard of 14 with B (OMe) 3 produced boronic ester 15, which was in situ reacted with the other Grignard (i.e., 18) derived from p-bromostyrene .Molecular Structure Analysis
The molecular formula of “(5-(Benzyloxy)-2-fluorophenyl)boronic acid” is C13H12BFO3 . Its average mass is 246.042 Da and its monoisotopic mass is 246.086349 Da .Chemical Reactions Analysis
Boronic acids are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . They are used in Suzuki–Miyaura (SM) coupling reactions, which involve the transmetalation of formally nucleophilic organic groups from boron to palladium .Physical And Chemical Properties Analysis
The physical and chemical properties of boronic acids have been tailored for application under specific SM coupling conditions . The general physical and chemical properties of each class of reagent are evaluated with special emphasis on the currently understood mechanisms of transmetalation .Scientific Research Applications
Suzuki–Miyaura Coupling
The compound is used as a boron reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Inhibitor of Excitatory Amino Acid Transporters (EAATs)
Although not directly mentioned for “(5-(Benzyloxy)-2-fluorophenyl)boronic acid”, boronic acids have been used as inhibitors of EAATs. EAATs are membrane proteins responsible for clearing glutamate, the major excitatory neurotransmitter in the brain, from the synaptic cleft.
Safety and Hazards
Future Directions
Boronic acids are increasingly utilised in diverse areas of research . Their interactions with diols and strong Lewis bases lead to their utility in various sensing applications . They are also used in biological labelling, protein manipulation and modification, separation, and the development of therapeutics . The exploration of novel chemistries using boron to fuel emergent sciences is a promising future direction .
Mechanism of Action
Target of Action
The primary target of 5-(Benzyloxy)-2-fluorophenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition .
Biochemical Pathways
The compound plays a key role in the SM cross-coupling reaction , which is a crucial biochemical pathway in organic synthesis . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that boronic esters, such as this compound, are only marginally stable in water . The rate of their hydrolysis is considerably accelerated at physiological pH , which could impact the compound’s bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .
Action Environment
The action of 5-(Benzyloxy)-2-fluorophenylboronic acid is influenced by environmental factors such as pH. As mentioned earlier, the compound’s hydrolysis rate increases at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of its environment .
properties
IUPAC Name |
(2-fluoro-5-phenylmethoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BFO3/c15-13-7-6-11(8-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHHJULQESBDHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OCC2=CC=CC=C2)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681549 | |
Record name | [5-(Benzyloxy)-2-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Benzyloxy)-2-fluorophenyl)boronic acid | |
CAS RN |
1217500-68-9 | |
Record name | B-[2-Fluoro-5-(phenylmethoxy)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [5-(Benzyloxy)-2-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [5-(benzyloxy)-2-fluorophenyl]boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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